molecular formula C8H10O B564626 2-Phenylethan-1,1,2,2-D4-OL CAS No. 107473-33-6

2-Phenylethan-1,1,2,2-D4-OL

Cat. No. B564626
CAS RN: 107473-33-6
M. Wt: 126.191
InChI Key: WRMNZCZEMHIOCP-KXGHAPEVSA-N
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Description

“2-Phenylethan-1,1,2,2-D4-OL” is a chemically intriguing compound characterized by its unique molecular structure . It has deuterium isotopes strategically substituted within its framework, which presents a compelling avenue for isotopic labeling studies, offering valuable insights into the behavior and reactivity of organic molecules . Its aromatic phenyl ring and hydroxyl group confer distinctive properties, making it a noteworthy subject of interest in the field of organic chemistry .


Synthesis Analysis

“2-Phenylethan-1,1,2,2-D4-OL” is primarily used in the Pharmaceutical Industry and Drug Discovery . It is an intermediate used in the synthesis of Phenelzine-d4 Sulfate , which is a labeled hydrazine derivative that is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) and also inhibits GABA-transaminase (GABA-T) .


Molecular Structure Analysis

The molecular structure of “2-Phenylethan-1,1,2,2-D4-OL” is unique with deuterium isotopes strategically substituted within its framework . The linear formula of this compound is C6H5CD(OH)CD3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenylethan-1,1,2,2-D4-OL” include a molecular weight of 126.19 g/mol . The isotopic enrichment is not less than 99.0 atom % D . The compound is hazardous .

Scientific Research Applications

Liquid-Liquid Equilibria Studies

Research conducted by Alonso Tristán et al. (2018) focused on the liquid-liquid equilibrium (LLE) of 2-phenylethanol with different alkanes, utilizing a turbidimetry method with laser scattering. This study is crucial for understanding the phase behavior and miscibility of 2-phenylethanol in various solvents, which is essential for its separation and purification processes in chemical engineering and research applications (Alonso Tristán et al., 2018).

Biotechnological Production

Hua and Xu (2011) reviewed advancements in the biotechnological production of 2-phenylethanol, highlighting the microbial transformation process as an environmentally friendly alternative to chemical synthesis. This research emphasizes the potential of using biotechnology for sustainable production of aromatic compounds like 2-phenylethanol, which has applications in the food, cosmetic, and pharmaceutical industries (Hua & Xu, 2011).

Structural Investigations

Barbu et al. (2001) investigated the structure of 1-phenylethanol and its hydrated complexes using laser-induced fluorescence and IR fluorescence-dip spectroscopy, combined with DFT calculations. Understanding the molecular structure and interactions of compounds like 2-phenylethanol is crucial for their application in designing more efficient chemical reactions and processes (Barbu et al., 2001).

De-novo Synthesis

Research by Zhang et al. (2014) on the de-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087 through the phenylpyruvate pathway offers insights into novel pathways for producing aromatic alcohols from renewable resources. This work highlights the potential of metabolic engineering in producing valuable chemical compounds from simple, renewable substrates (Zhang et al., 2014).

Future Directions

The future directions of “2-Phenylethan-1,1,2,2-D4-OL” could involve its continued use in the Pharmaceutical Industry and Drug Discovery . Its unique molecular structure and the presence of deuterium isotopes make it a valuable compound for isotopic labeling studies .

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMNZCZEMHIOCP-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Epoxides are reduced readily with lithium pyrrolidinoborohydride. Thus, cyclohexene oxide is reduced to cyclohexanol, and styrene oxide gives predominantly 2-phenylethanol (see Reaction Sequences 7 and 8). ##STR6##
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Synthesis routes and methods II

Procedure details

It has long been desirable to prepare β-phenylethyl alcohol in a low cost process. This material is a valuable intermediate in the preparation of fragrances and of styrene, a commercial chemical with widely varying uses. In the past, it has been proposed that β-phenylethyl alcohol be prepared from benzyl alcohol. For example, the reaction has been described by Wender, I. et al., J. Am. Chem. Soc. 71 (1949), pages 4160-4161 in the presence of a cobalt catalyst. This early work is summarized by Orchin in Advances in Catalysis, Vol. V (1953), pages 393-414. This author reports that, at 185° C., a 50-60% yield of toluene and a 25-35% yield of β-phenylethanol is obtained. Other workers have experimented with this reaction, particularly Y. B. Kryukov et al., Neftekhimiya, 1970, 10 (1), at page 83. Here, a vapor phase reaction is described over an iron, alumina, vanadium and potassium catalyst at 450° C. and 50 atmospheres pressure. Unfortunately, in this latter reaction extremely low selectivities to the β-phenylethanol were obtained.
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25%
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Synthesis routes and methods III

Procedure details

A mixture of 100 ml of tetrahydrofuran (THF) and 30 g of powdered polyhydroxystyrene (PHS) was added to a 250 ml three-necked flask equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet. The mixture stirred for 30 minutes to form a homogeneous solution before 5.0 g of tertiary butyl vinyl ether, 4.8 g of phenethyl alcohol and 140 mg of solid pyridinium-para-toluene sulfonate was added. A brief exotherm was observed followed by a temperature rise of 23° to 27° C. The solution was allowed to stir at 23° C. for 20 hours before 4 g of triethylamine solution (prepared by dissolving 2.31 g of triethylanine in 200 g of TBF) was added to the reaction mixture to quench the acid. The reaction mixture was stirred for additional 30 minutes. The polymer solution was drop-wise added to 1000 ml of de-ionized water under vigorous stirring. The precipitated solid polymer was isolated by filtration. The polymer was washed two times with 250 ml of de-ionized water. The polymer was dried under vacuum at 60° C. for 18 hours.
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Synthesis routes and methods IV

Procedure details

Benzaldehyde (1.6 g, 15 mmol), acetophenone (1.8 g, 15% mmol) and acetic acid (0.3 g, 5 mmol) were combined in a flask under nitrogen. 5-Ethyl-2-methylpyridine borane (0.7 g, 5 mmol) was added via syringe over 5 minutes at room temperature. At the end of the addition the temperature of the reaction mixture reached 70° C. An ice water bath was applied immediately to bring the temperature down. The 1H NMR spectrum indicated that the reaction was complete, giving a 91:9 ratio of benzyl alcohol to phenethylalcohol. Of the combined carbonyl substrates, 37% were reduced and 63% remained unreduced. The 11B NMR spectrum indicated 77% borate (reduced carbonyl products) and 22% (combined species between 0 and 2 ppm) of amine coordinated to borate products.
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